- Synthesis of α-Ketoamides via Gold(I) Carbene IntermediatesOrganic Letters, 2022, 24(24), 4349-4353,
Cas no 932-87-6 ((Bromoethynyl)benzene)

(Bromoethynyl)benzene structure
상품 이름:(Bromoethynyl)benzene
(Bromoethynyl)benzene 화학적 및 물리적 성질
이름 및 식별자
-
- (Bromoethynyl)benzene
- Benzene,(bromoethynyl)- (6CI,7CI,8CI,9CI)
- 1-Bromo-2-phenylacetylene
- 1-Bromo-2-phenylethyne
- 1-Phenyl-2-bromoacetylene
- 2-Bromo-1-phenylacetylene
- 2-Bromo-1-phenylethyne
- 2-Phenylethynyl bromide
- Bromo(phenyl)acetylene
- Bromophenylethyne
- Phenylacetylene bromide
- Phenylbromoacetylene
- Phenylethynyl bromide
- b-Bromo-a-phenylacetylene
- 2-bromoethynylbenzene
- 2-BROMO-ETHYNYL-BENZENE
- Phenylbromoethyne
- beta-Bromo-alpha-phenylacetylene
- Benzene, (bromoethynyl)-
- Bromophenylacetylene
- (2-bromoethynyl)benzene
- BPVHWNVBBDHIQU-UHFFFAOYSA-N
- bromoethynylbenzene
- 2-bromanylethynylbenzene
- 1-bromo-2-phenyl-acetylene
- 5787AC
- ZB1315
- ST2402506
- (Bromoethynyl)benzene, >=95.0% (HPLC
- (2-Bromoethynyl)benzene (ACI)
- Benzene, (bromoethynyl)- (6CI, 7CI, 8CI, 9CI)
- β-Bromo-α-phenylacetylene
- EN300-251747
- SCHEMBL205838
- DTXSID50239328
- DTXCID70161819
- AKOS015917544
- 932-87-6
- (Bromoethynyl)benzene, >=95.0% (HPLC)
- CS-W007004
- A51120
- DB-336169
- AS-56852
- (BROMO-ETHYNYL)-BENZENEYL (1-PHENYL,2-BROMO-ACETYLENE)
- MFCD00015715
-
- MDL: MFCD00015715
- 인치: 1S/C8H5Br/c9-7-6-8-4-2-1-3-5-8/h1-5H
- InChIKey: BPVHWNVBBDHIQU-UHFFFAOYSA-N
- 미소: BrC#CC1C=CC=CC=1
계산된 속성
- 정밀분자량: 179.95700
- 동위원소 질량: 179.95746g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 0
- 중원자 수량: 9
- 회전 가능한 화학 키 수량: 1
- 복잡도: 131
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 0
- 소수점 매개변수 계산 참조값(XlogP): 3.6
실험적 성질
- 밀도: 1.51±0.1 g/cm3 (20 ºC 760 Torr),
- 비등점: 96 ºC
- 플래시 포인트: 86.0±17.3 ºC,
- 굴절률: 1.6088 (589.3 nm 24 ºC)
- 용해도: 거의 녹지 않음(0.014g/l)(25ºC),
- PSA: 0.00000
- LogP: 2.39050
- 증기압: 0.2±0.4 mmHg at 25°C
(Bromoethynyl)benzene 보안 정보
-
기호:
- 신호어:Danger
- 피해 선언: H318-H332
- 경고성 성명: P280-P305+P351+P338
- 위험물 운송번호:NONH for all modes of transport
- WGK 독일:3
- 위험 범주 코드: 20-41
- 보안 지침: 26-39
-
위험물 표지:
- 저장 조건:−20°C
(Bromoethynyl)benzene 세관 데이터
- 세관 번호:2903999090
- 세관 데이터:
중국 세관 번호:
2903999090개요:
29039999090 기타 방향할로겐 대파생물.부가가치세: 17.0% 환급률: 9.0% 감독관리조건: 최혜국대우관세 없음: 5.5% 일반관세: 30.0%
신고 요소:
제품 이름, 어셈블리 컨텐트, 사용
요약:
2903999090 방향탄화수소할로겐대파생물부가가치세: 17.0% 세금환급률: 9.0% 감독관리조건: 최혜국대우관세 없음: 5.5% 일반관세: 30.0%
(Bromoethynyl)benzene 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-251747-0.5g |
(2-bromoethynyl)benzene |
932-87-6 | 95% | 0.5g |
$131.0 | 2024-06-19 | |
abcr | AB440100-1 g |
(Bromoethynyl)benzene, 95%; . |
932-87-6 | 95% | 1g |
€397.80 | 2023-07-18 | |
Chemenu | CM126513-1g |
(bromoethynyl)benzene |
932-87-6 | 95%+ | 1g |
$229 | 2024-07-19 | |
Alichem | A019088038-1g |
(Bromoethynyl)benzene |
932-87-6 | 95% | 1g |
250.00 USD | 2021-06-17 | |
Chemenu | CM126513-1g |
(bromoethynyl)benzene |
932-87-6 | 95% | 1g |
$234 | 2021-06-17 | |
TRC | B623530-50mg |
(Bromoethynyl)benzene |
932-87-6 | 50mg |
$ 160.00 | 2022-06-07 | ||
Key Organics Ltd | AS-56852-100MG |
(2-bromoethynyl)benzene |
932-87-6 | >95% | 100mg |
£116.54 | 2025-02-08 | |
Enamine | EN300-251747-0.05g |
(2-bromoethynyl)benzene |
932-87-6 | 95% | 0.05g |
$39.0 | 2024-06-19 | |
Enamine | EN300-251747-1.0g |
(2-bromoethynyl)benzene |
932-87-6 | 95% | 1.0g |
$168.0 | 2024-06-19 | |
Fluorochem | 229806-250mg |
Bromoethynyl)benzene |
932-87-6 | 95% | 250mg |
£86.00 | 2022-02-28 |
(Bromoethynyl)benzene 합성 방법
합성회로 1
반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ; 3 h, rt
참조
합성회로 2
반응 조건
1.1 Reagents: N-Bromosuccinimide , Silver nitrate Solvents: Acetone ; 3 h, rt
참조
- Highly efficient two-step synthesis of (Z)-2-halo-1-iodoalkenes from terminal alkynesChemical Communications (Cambridge, 2010, 46(42), 8049-8051,
합성회로 3
반응 조건
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 35 °C
참조
- Preparation of (2-bromoethynyl)benzene compounds, China, , ,
합성회로 4
반응 조건
1.1 Reagents: N-Bromosuccinimide , Silver nitrate Solvents: Acetone ; rt; 3 h, rt
참조
- Palladium-Catalyzed Oxygenative Cross-Coupling of Ynamides and Benzyl Bromides by Carbene Migratory InsertionAngewandte Chemie, 2018, 57(10), 2716-2720,
합성회로 5
반응 조건
1.1 Reagents: N-Bromosuccinimide , Silver nitrate Solvents: Acetone ; 2 h, rt
참조
- Gold-Catalyzed Formal [4 + 2] Cycloaddition of 5-(Ethynylamino)pent-2-yn-1-yl Esters to 1,2,3,5-Tetrahydrobenzo[g]quinolinesOrganic Letters, 2018, 20(6), 1542-1545,
합성회로 6
반응 조건
1.1 Reagents: Tetrabutylammonium fluoride , Potassium carbonate Solvents: Bromotrichloromethane
참조
- Quaternary ammonium fluoride catalyzed halogenation of carbon acids by polyhaloalkanesJournal of the Chemical Society, 1992, (17), 1200-1,
합성회로 7
반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ; 2 h, rt
참조
- Rhodium(I)-catalysed cycloisomerisation/6π electrocyclisation of 5-(ethynylamino)pent-2-yn-1-yl esters to 2,3-dihydrobenzo[f]indolesNew Journal of Chemistry, 2022, 46(28), 13519-13523,
합성회로 8
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C
1.2 Reagents: Bromine ; -78 °C; 15 min, -78 °C
1.3 Reagents: Sodium thiosulfate Solvents: Water ; -78 °C
1.2 Reagents: Bromine ; -78 °C; 15 min, -78 °C
1.3 Reagents: Sodium thiosulfate Solvents: Water ; -78 °C
참조
- Ynamide Carbopalladation: A Flexible Route to Mono-, Bi- and Tricyclic AzacyclesChemistry - A European Journal, 2015, 21(36), 12627-12639,
합성회로 9
반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ; 2 h, rt
참조
- Spirocyclization of keto-ynesulfonamides promoted by quaternary ammonium saltsOrganic Chemistry Frontiers, 2019, 6(3), 373-376,
합성회로 10
반응 조건
1.1 Reagents: Sodium hypobromite Solvents: Tetrahydrofuran ; 5 h, cooled
참조
- Preparation of pseudopeptides as Metalloproteinase inhibitors, World Intellectual Property Organization, , ,
합성회로 11
반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ; 1 - 2 h, rt
참조
- Tertiary Enamide-Triggered SEAr: Domino Allylation and Enamine-Type AdditionOrganic Letters, 2019, 21(6), 1569-1573,
합성회로 12
반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: Silver (graphitic carbon nitride-immobilized) Solvents: Acetone ; 2.5 h, rt
참조
- Highly efficient and recyclable catalyst for the direct chlorination, bromination and iodination of terminal alkynesJournal of Catalysis, 2017, 353, 199-204,
합성회로 13
반응 조건
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 0.5 h, 35 °C
참조
- 1,1,2-Tribromoethyl arenes: novel and highly efficient precursors for the synthesis of 1-bromoalkynes and α-bromoketonesOrganic Chemistry Frontiers, 2021, 8(16), 4387-4391,
합성회로 14
반응 조건
1.1 Reagents: N-Bromosuccinimide , Silver nitrate Solvents: Acetone ; 2 h, rt
참조
- Synthesis of Fluoro- and Perfluoroalkyl Arenes via Palladium-Catalyzed [4 + 2] Benzannulation ReactionOrganic Letters, 2013, 15(10), 2562-2565,
합성회로 15
반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ; rt; 3 h, rt
참조
- Visible-Light-Promoted Formation of C-C and C-P Bonds Derived from Evolution of Bromoalkynes under Additive-Free Conditions: Synthesis of 1,1-Dibromo-1-en-3-ynes and Alkynylphosphine OxidesChinese Journal of Chemistry, 2021, 39(4), 873-878,
합성회로 16
반응 조건
1.1 Reagents: N-Bromosuccinimide , Silver nitrate Solvents: Acetone ; 3 h, rt
참조
- Ruthenium-Catalyzed Cycloaddition for Introducing Chemical Diversity in Second-Generation β-Lactamase InhibitorsChemMedChem, 2023, 18(9),,
합성회로 17
반응 조건
1.1 Reagents: N-Bromosuccinimide , Silver nitrate Solvents: Acetone ; 7 h, rt
참조
- Photoinduced ynamide structural reshuffling and functionalizationNature Communications, 2022, 13(1),,
합성회로 18
반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile-d3 ; 24 h, rt
참조
- Cationic Gold Catalyzes ω-Bromination of Terminal Alkynes and Subsequent Hydroaddition ReactionsACS Catalysis, 2011, 1(6), 601-606,
합성회로 19
반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ; 3 h, rt
참조
- Photocatalytic synthesis of alkynylsulfones and alkenylsulfones using sulfonylhydrazides and alkynesOrganic & Biomolecular Chemistry, 2023, 21(28), 5747-5751,
합성회로 20
반응 조건
1.1 Reagents: N-Bromosuccinimide , Silver nitrate Solvents: Acetone ; 3 h, rt
참조
- Transition-metal-free alkynylation of imidazoles with alkynyl bromidesYouji Huaxue, 2014, 34(7), 1352-1357,
(Bromoethynyl)benzene Raw materials
(Bromoethynyl)benzene Preparation Products
(Bromoethynyl)benzene 관련 문헌
-
Jia Zheng,Liangbin Huang,Zun Li,Wanqing Wu,Jianxiao Li,Huanfeng Jiang Chem. Commun. 2015 51 5894
-
2. Nucleophilic attack on halogeno(phenyl)acetylenes by halide ionsRyuichi Tanaka,Shì-Qín Zhèng,Kenji Kawaguchi,Takehide Tanaka J. Chem. Soc. Perkin Trans. 2 1980 1714
-
Jia Zheng,Liangbin Huang,Zun Li,Wanqing Wu,Jianxiao Li,Huanfeng Jiang Chem. Commun. 2015 51 5894
-
Fulin Yang,Jie Zhang,Qiguang Zang,Tanxiao Shen,Juechen Ni,Haoke Zhang,Jing Zhi Sun,Ben Zhong Tang Mater. Chem. Front. 2022 6 368
-
Wei Zhou,Wei Chen,Lei Wang Org. Biomol. Chem. 2012 10 4172
932-87-6 ((Bromoethynyl)benzene) 관련 제품
- 2229477-07-8(2-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}propan-2-ol)
- 130-26-7(Clioquinol)
- 1344970-55-3((2R)-2-amino-4-methylhexanoic acid)
- 10220-22-1(1-(4-Nitrophenyl)pyrrolidine)
- 99733-18-3(1-Boc-1,7-Diaminoheptane)
- 499-14-9(D-Galactose, 2-amino-2-deoxy-3-O-.beta.-D-glucopyranuronosyl-)
- 1289385-53-0(tert-Butyl (2-((4-chloropyrimidin-2-yl)amino)cyclohexyl)carbamate)
- 2034207-11-7(methyl 6-(2,3,4-trifluorobenzoyl)-6-azaspiro2.5octane-1-carboxylate)
- 2228868-11-7(1,1-difluoro-3-(2-fluoro-4-nitrophenyl)-2-methylpropan-2-amine)
- 130483-44-2(Benzoic acid, 2-hydroxy-4-(methoxymethoxy)-, methyl ester)
추천 공급업체
Amadis Chemical Company Limited
(CAS:932-87-6)(Bromoethynyl)benzene

순결:99%/99%/99%
재다:1g/5g/25g
가격 ($):198.0/718.0/2513.0